The core crystal structure information, as determined by single-crystal X-ray diffraction, is summarized in the table below.
| Property | Description |
|---|---|
| Key Structural Features | Double bonds located at C(2)-N(2) and C(3)-N(3) positions [1]. |
| Resonance & Electronic Structure | The 3-amino group donates its unpaired electrons and resonates through the C(1)-N(1) bond with the 1,2,4-triazine ring [1]. |
| Intermolecular Interactions | The crystal structure is stabilized by two intermolecular hydrogen bonds [1]. |
While the search results lack a step-by-step XRD protocol, they provide details on complementary computational and experimental methods used to study the molecule's structure.
The following diagram illustrates the key structural features and intermolecular interactions described in the XRD analysis:
The structural studies of this compound are driven by its promising biological activity. Recent research highlights its role as a core scaffold in developing new anticancer agents.
The workflow below outlines the process from structural analysis to therapeutic application:
In its crystalline form, 3-Amino-1,2,4-triazine molecules form extensive hydrogen-bonded chains that are nearly parallel to the crystal's b-axis [1]. Each molecule participates in four hydrogen bonds, acting twice as a donor and twice as an acceptor [1]. The molecules are planar and parallel to each other within a stack, with a short interplanar distance of approximately 2.88 Å, indicating significant π-π interactions that contribute to the stability of the crystal packing [1].
The table below summarizes the key hydrogen bonds observed in the crystal structure of the pure compound and a representative coordination complex [1] [2]:
| Bond Type | Role in Network | Distance (Å) / Angle (°) | Function / Consequence |
|---|---|---|---|
| N–H⋯N (Amino to Ring N) | Forms molecular chains | D–H: ~0.84, H⋯A: ~2.10, D⋯A: ~2.93 [2] | Creates zigzag chains & R33(9) motifs [2] |
| O–H⋯N (Water to Ring N) | Links metal complexes & organic moieties | D–H: ~0.82, H⋯A: ~2.02, D⋯A: ~2.83 [2] | Integrates triazine into 3D supramolecular framework [2] |
| O–H⋯O (Water to Nitrate) | Connects adjacent metal complexes | D–H: ~0.83, H⋯A: ~2.04, D⋯A: ~2.86 [2] | Forms cyclic R22(8) ring motifs [2] |
| Weak C–H⋯O | Additional stabilization | C⋯O: ~3.33-3.48 [2] | Further stabilizes crystal packing [2] |
| π-π Stacking | Stabilizes molecular stacks | ~2.88 Å interplanar distance [1] | Enhances crystal cohesion [1] |
The distortion of the 1,2,4-triazine ring from an ideal hexagonal shape, particularly the smaller C–N–C internal angle, is primarily due to the steric effect of lone-pair electrons on the ring nitrogen atoms. This distortion is present in both the crystal structure and gas-phase calculations, though hydrogen bonding in the crystal further influences the geometry [1].
The hydrogen bonding network can be characterized using several experimental and computational techniques:
The this compound scaffold is significant in medicinal chemistry. A recent study developed a library of derivatives as novel Pyruvate Dehydrogenase Kinase (PDK) inhibitors [4]. PDKs are enzymes involved in cancer cell metabolic reprogramming (the Warburg effect), and their inhibition is a promising therapeutic strategy, particularly for aggressive KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) [4].
The synthesis involves a molecular hybridization approach, combining the triazine core with indole moieties. The key synthetic step is a ring-closure reaction of bis(indolyl)ethane-1,2-diones with aminoguanidine bicarbonate to form the triazine derivatives [4]. These compounds showed potent and subtype-selective inhibition against PDK1 and PDK4 isoforms in biochemical assays, induced cancer cell death at low micromolar concentrations in 2D and 3D cellular models, and demonstrated efficacy in vivo with a favorable tolerability profile [4]. The hydrogen-bonding capacity of the triazine core is crucial for its interaction with the target proteins.
The following Graphviz diagram illustrates the primary hydrogen-bonded chain formation and key intermolecular interactions in the crystal structure of this compound.
This network showcases the one-dimensional chains formed via primary N–H⋯N bonds, stabilized by π-π stacking and other interactions that extend the structure into higher dimensions [1] [2].
The following table summarizes the key experimental data available for 3-amino-1,2,4-triazine from the NIST Standard Reference Database [1].
| Spectrum Type | Physical State | Sample Preparation (Mull) | Spectral Range | Instrument Parameters |
|---|---|---|---|---|
| IR Spectrum [1] | Solid | Fluorolube (3800-1330 cm⁻¹); Nujol (1330-400 cm⁻¹) | 400 to 3800 cm⁻¹ | DOW KBr Foreprism-Grating; Resolution: 2 cm⁻¹ |
| Data Availability | The spectrum is digitized and available for download from the NIST website in JCAMP-DX format [1]. |
A study on the closely related molecule 3-amino-1,2,4-triazole (3-AT) provides context. Its FT-Raman spectrum in the solid state showed strong bands at 1645 cm⁻¹, with other medium-strong bands at 1593, 1537, 1425, 1373, 1271, 1231, 1158, 1130, 1105, 1055, 1035, 1007, 985, 899, 783, 765, 668, 641, 621, 545, 530, 452, and 423 cm⁻¹ [2]. This data may serve as a useful reference for expected vibrational regions.
While a specific protocol for this compound was not found, the general methodology for Raman spectroscopy of similar compounds involves the following steps [3] [2]:
The diagram below outlines the core workflow for conducting a confocal Raman spectroscopy experiment, from sample preparation to data analysis.
Raman spectroscopy experimental workflow [3] [2].
3-amino-1,2,4-triazine (3-atz) can exist in several tautomeric forms. The relative stability of these tautomers is not absolute but depends on the surrounding solvent environment [1].
Table 1: Influence of Solvent Polarity on Molecular Properties of 3-atz1 [1]
| Solvent (Dielectric Constant) | Total Energy (a.u.) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
|---|---|---|---|---|---|
| Gas Phase | -340.258 | 4.33 | -6.41 | -1.87 | 4.54 |
| Chloroform (4.9) | -340.262 | 5.12 | -6.44 | -1.89 | 4.55 |
| Acetonitrile (36.6) | -340.264 | 5.32 | -6.45 | -1.90 | 4.55 |
| Dimethyl Sulfoxide (46.7) | -340.264 | 5.35 | -6.45 | -1.90 | 4.55 |
| Water (78.4) | -340.265 | 5.39 | -6.46 | -1.90 | 4.56 |
A combined approach of computational modeling and experimental validation is essential for studying these effects.
Computational Methodology [1]
Experimental Verification [1]
The following workflow diagram illustrates the integration of these computational and experimental methods.
Integrated workflow for studying tautomerism and solvent effects.
The tautomerism and solvent-dependent behavior of this compound have direct and critical implications for pharmaceutical research.
The relationship between the molecular studies and this drug development application is mapped in the following pathway.
From molecular properties to therapeutic drug action.
For a research and development audience, it is essential to understand that thermal stability and melting point are distinct properties and are not directly correlated [1].
A material with a high melting point may decompose before it ever melts, and conversely, a substance with a low melting point might be highly resistant to decomposition. Therefore, an investigation must measure both parameters.
To fully characterize a material's high-temperature behavior, you would employ a combination of the following techniques. The workflow for such an investigation typically follows a logical sequence, which can be visualized in the diagram below.
Experimental workflow for thermal characterization, integrating multiple techniques for comprehensive analysis.
The table below summarizes the key experimental methods used in such a workflow.
| Technique | Core Measurement | Key Data Output | Protocol Summary |
|---|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass change vs. temperature/time [2] | Onset temperature of decomposition; thermal stability profile [2] | Sample heated in controlled furnace (air/inert gas); mass measured continuously [2]. |
| Differential Scanning Calorimetry (DSC) | Heat flow into/out of sample vs. temperature [2] | Melting point (endotherm); glass transition; crystallization [2] | Sample & reference heated identically; energy difference to maintain same temperature is measured [2]. |
| Hot-Stage Microscopy (HSM) | Visual observation under controlled temperature | Direct visualization of melting, sintering, or decomposition | Sample viewed on a heating stage; morphological changes recorded [2]. |
| Isothermal Stability Testing | Property retention over time at fixed temperature [2] | Quantitative data on property degradation (e.g., strength loss over time) [2] | Samples held at target temp. for set durations; properties measured post-test [2]. |
When interpreting data from the above protocols, the thermal stability of any material is not an intrinsic property but is controlled by several factors [2]. Understanding these is key to improving a material's performance. The relationships between these factors and thermal stability are complex, as illustrated below.
Primary factors controlling material thermal stability, showing pathways to high or low stability.
Since "3-ATZ" remains ambiguous, I suggest the following steps to find the specific information you need:
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, while not a direct aza-analogue, serves as an excellent model system due to its privileged status in medicinal chemistry and its isoelectronic relationship with purines [1].
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines and related frameworks primarily relies on annulation reactions, offering flexibility for introducing diverse substitutions [1].
Synthetic Pathways to 1,2,4-Triazolo[1,5-a]pyrimidines. Key routes involve annulation of 1,2,4-aminotriazole or functionalized pyrimidine precursors [1].
These heterocyclic systems demonstrate a wide spectrum of potent biological activities, underpinning their value in drug discovery.
The table below summarizes the anti-proliferative activity (IC50 in μmol/L) of selected hybrid compounds against human cancer cell lines.
| Compound | MGC-803 (Gastric) | HCT-116 (Colorectal) | MCF-7 (Breast) |
|---|---|---|---|
| H5 | 12.4 ± 0.41 | 13.1 ± 0.42 | 28.1 ± 0.92 |
| H9 | 15.1 ± 0.47 | 15.4 ± 0.32 | >80 |
| H12 | 9.47 ± 0.21 | 9.58 ± 0.48 | 13.1 ± 0.39 |
| H18 | 17.5 ± (data incomplete) | (data not shown) | (data not shown) |
| 5-Fu (Positive Control) | (Data used for comparison in study) |
Machine learning-based QSAR modeling provides a data-driven approach to optimize heterocyclic compounds for desired properties.
QSAR Modeling Workflow for Anti-malarial 1,2,4-TAP Analogs. Machine learning models predict activity based on key molecular descriptors to guide rational design [6].
The following methodology provides a general, adaptable procedure for synthesizing novel heterocyclic systems, representative of approaches used in the field [5].
General Procedure for Heterocyclization under Reflux
This example outlines the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines [5].
Characterization Techniques
This compound is a nitrogen-rich heterocyclic compound. A single-crystal X-ray diffraction study reveals that in its solid state, the molecules form one-dimensional chains through intermolecular hydrogen bonding interactions [1]. This inherent ability to form directional non-covalent bonds makes it a potential building block for constructing more complex supramolecular architectures.
While direct studies on its self-assembly are scarce, this compound serves as a crucial precursor in creating compounds with advanced self-assembly properties and biological activity.
Researchers have designed and synthesized a library of this compound derivatives as selective PDK1 inhibitors for treating pancreatic ductal adenocarcinoma [2]. The methodology below outlines the key steps for creating and evaluating these compounds.
Diagram of the experimental workflow for developing this compound-based PDK1 inhibitors.
The experimental protocol involves a multi-stage validation process [2]:
A common strategy in energetic materials research is to use supramolecular self-assembly to improve the oxygen balance and performance of explosives. Although not specifically for this compound, a closely related compound, 3-picrylamino-1,2,4-triazole (PATO), was combined with nitric acid (HNO₃) to form a novel energetic material (PATO-N) [3]. The synthesis protocol is as follows:
The table below summarizes key properties from research on related triazine-based assemblies, illustrating the potential of this chemical family.
| Material / Compound | Key Property/Interaction | Application/Outcome | Citation |
|---|---|---|---|
| This compound | Forms hydrogen-bonded molecular chains in the crystal structure. | Demonstrates inherent supramolecular assembly capability. | [1] |
| PATO-N Energetic Material | Co-crystal of PATO and HNO₃; Impact sensitivity (H₅₀) > 112.2 cm. | Classified as an insensitive energetic material with improved oxygen balance. | [3] |
| Triazine-based Oligomers | Form sequence-selective duplexes with association constants (Kₐ) up to 1.6 × 10⁵ M⁻¹. | Serves as a model for supramolecular recognition and self-assembly. | [4] [5] |
The current literature suggests several promising avenues for future research on :
The following tables summarize the key experimental data and geometric parameters for the crystal structure of 3-amino-1,2,4-triazine.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Description |
|---|---|
| Identification Code | CCDC 192992 [1] |
| Chemical Formula | C₃H₄N₄ [1] |
| Formula Weight | 96.10 g·mol⁻¹ [1] |
| Crystal System | Triclinic [1] |
| Space Group | P1 [1] |
| Unit Cell Parameters | a = 5.225 (1) Å, b = 6.166 (1) Å, c = 7.079 (1) Å, α = 84.03 (3)°, β = 76.88 (3)°, γ = 77.81 (3)° [1] |
| Unit Cell Volume | 216.73 (7) ų [1] |
| Temperature | 295 K [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) [1] |
Table 2: Hydrogen-Bond Geometry (Å, °) This network stabilizes the crystal structure, forming chains almost parallel to the b-axis [1].
| D-H...A | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
|---|---|---|---|---|
| N1-H1...N4ᵃ | 0.85 (2) | 2.21 (2) | 3.055 (2) | 174 (2) |
| N5-H5A...N2ᵇ | 0.87 (2) | 2.17 (2) | 3.033 (2) | 172 (2) |
| N5-H5B...N1ᶜ | 0.85 (2) | 2.32 (2) | 3.066 (2) | 146 (2) |
Symmetry codes: (a) x, y+1, z; (b) -x+1, -y+1, -z+1; (c) -x+1, -y, -z+1 [1]
The following workflow outlines the key steps taken to determine the crystal structure.
Experimental workflow for CCDC 192992 structure determination.
The analysis of the crystal structure revealed several important features:
This structural study is part of broader research into the solid-state chemistry of triazine derivatives, which are of interest for their ability to form supramolecular structures through multiple hydrogen bonds [1]. Beyond fundamental crystallography, the this compound scaffold is relevant to drug discovery; for example, its derivatives have been investigated as selective PDK1 inhibitors with therapeutic potential in pancreatic ductal adenocarcinoma [2].
In the crystal structure, the planar six-membered aromatic ring shows significant distortion from an ideal hexagon. The internal C3–N4–C5 angle is notably smaller than 120°, a direct result of the steric effect of a lone-pair electron on the N4 atom, consistent with VSEPR theory predictions [1].
This distortion is intrinsic to the molecule's electronic structure. Gas-phase ab initio molecular-orbital calculations (HF/6-31 G(d,p) level) on an isolated molecule show a similar bond angle pattern, confirming the distortion results mainly from lone-pair electron repulsion, with crystal packing and hydrogen bonding having a lesser influence [1].
The table below summarizes key structural parameters from single-crystal X-ray diffraction, comparing the distorted ring angles with an ideal hexagon.
| Bond Angle within the Ring | Measured Value | Comparison to Ideal 120° |
|---|---|---|
| C3—N4—C5 | Significantly smaller than 120° [1] | Smaller |
| C6—N1—N2 | Less distorted [1] | Closer |
| C3—N2—N1 | Less distorted [1] | Closer |
The N–N and N–C bond lengths in the crystal are comparable to other N-heteroaromatic derivatives but are slightly longer than those in the optimized gas-phase molecule [1].
The structural data for 3-amino-1,2,4-triazine was obtained through the following methodology [1]:
XSCANS software suite.SHELXS97.SHELXL97.The molecular distortion occurs within a broader supramolecular architecture. In the crystal, each molecule forms four hydrogen bonds (two as donor, two as acceptor), creating chains that run almost parallel to the b-axis [1]. These chains stack with a short π–π interaction distance of approximately 2.88 Å, indicating strong aromatic ring interactions [1].
The this compound scaffold is a privileged structure in medicinal chemistry [2]. Recent research uses it to develop Pyruvate Dehydrogenase Kinase (PDK) inhibitors for targeting metabolic vulnerabilities in aggressive cancers like KRAS-mutant pancreatic ductal adenocarcinoma [3] [4] [5]. The molecule's ability to form multiple hydrogen bonds is key for supramolecular structure formation and for properly positioning the inhibitor inside enzyme ATP-binding sites [1] [3].
The following diagram illustrates the relationship between the core structure of this compound and its resulting properties and research applications.
Ab initio calculations provide insights into the intrinsic electronic structure and properties of 3-amino-1,2,4-triazine, which are crucial for understanding its behavior in the solid state and in biological applications [1] [2] [3].
The table below summarizes the key computational studies and their parameters:
| Study Focus | Computational Method & Basis Set | Key Objectives & Comparisons | Software Used |
|---|---|---|---|
| Gas-Phase Geometry & Crystal Structure [1] | HF/6-31G(d,p) | Compare optimized gas-phase geometry with X-ray crystal structure to assess ring distortion and effects of hydrogen bonding. | Not specified |
| Tautomerism & Solvent Effects [3] | DFT (B3LYP) & MP2 with 6-311++G(d,p) | Identify the most stable tautomer; analyze effects of different solvents (chloroform, ACN, DMSO, water) on geometry, vibrations, and charge distribution. | Gaussian 03, GaussView |
For researchers looking to replicate or build upon these studies, here are the detailed methodologies:
The following table compares key geometrical parameters from computational studies with experimental X-ray data, highlighting the accuracy of different methods [1] [3].
| Parameter | X-Ray Diffraction (Crystal) [1] | HF/6-31G(d,p) (Gas) [1] | DFT/B3LYP/6-311++G(d,p) (Gas) [3] | MP2/6-311++G(d,p) (Gas) [3] |
|---|---|---|---|---|
| Bond Lengths (Å) | ||||
| N1-N2 | ~1.33 | Similar trend, generally slightly shorter than in crystal | Deviation within 0.004 Å | Deviation within 0.011 Å |
| C3-N4 | ~1.34 | |||
| Bond Angles (°) | ||||
| C3-N4-C5 | Significantly < 120° | Similar correlation observed | Deviation within 0.251° | Deviation within 0.338° |
| C6-N1-N2 / C3-N2-N1 | Less distorted | |||
| Primary Conclusion | Ring distortion from ideal geometry due to lone-pair repulsion and hydrogen bonding. | Calculated gas-phase geometry reproduces the ring distortion, indicating it is primarily intrinsic. | Excellent agreement with experimental data, validating it for further property analysis. | Good agreement, slightly larger deviations than DFT. |
The this compound scaffold is significant in medicinal chemistry. Computational studies support the design of derivatives, such as PDK inhibitors, by providing insights into stable molecular geometry and electronic properties that facilitate target binding [2]. The core structure's ability to form multiple hydrogen bonds is key to developing supramolecular structures and effective inhibitors for aggressive cancers like KRAS-mutant pancreatic ductal adenocarcinoma [1] [2].
The diagram below outlines the general computational workflow for studying this compound, based on the methodologies from the cited research.
Research workflow for this compound computational studies.
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, found in compounds with documented anticancer, antimicrobial, and antiviral activities [1] [2]. The 3-amino-6-bromo derivative is a particularly useful synthetic intermediate. The bromine atom at the C6 position is amenable to palladium-catalyzed cross-coupling, providing a rapid route to diversify the core structure.
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is an excellent method for this purpose. It forges a carbon-carbon bond between the electron-deficient triazine ring and an alkynyl moiety, yielding conjugated systems that can enhance interactions with biological targets [3] [4].
This protocol is adapted from recent literature on coupling heterocyclic bromides, specifically triazines and tetrazines [4] [5] [6], and leverages developments in copper-free conditions to minimize alkyne homocoupling side reactions [7].
To synthesize 3-amino-6-(phenylethynyl)-1,2,4-triazine from 3-amino-6-bromo-1,2,4-triazine and phenylacetylene via a palladium-catalyzed Sonogashira cross-coupling reaction.
The tables below summarize the key variables for this transformation.
Table 1: Reaction Component Screening
| Component | Role | Options & Considerations |
|---|---|---|
| Palladium Source | Primary Catalyst | Pd(PPh₃)₄: Common, air-sensitive. [8] PdCl₂(PPh₃)₂: Also widely used. [3] Palladacycles/Nanoparticles: For copper-free, heterogeneous conditions. [3] [7] |
| Co-catalyst (CuI) | Traditional Co-catalyst | Can accelerate transmetalation but may promote Glaser homocoupling of alkynes. Copper-free conditions are often preferred for cleaner reactions. [7] |
| Base | Acid Scavenger | Amines (Et₃N, iPr₂NH): Common, also serve as solvent. In copper-free routes, the base deprotonates the terminal alkyne. [7] [8] |
| Solvent | Reaction Medium | THF, MeCN, DMF. Newer, greener systems use water with surfactants (e.g., HandaPhos) under mild conditions. [3] [9] |
Table 2: Optimized Conditions & Expected Outcomes
| Parameter | Recommended Conditions | Notes & Rationale |
|---|---|---|
| Catalyst Loading | 2-5 mol% Pd | Lower loadings (ppm level) possible with advanced ligands like HandaPhos in water. [3] |
| Temperature | Room Temp. to 60°C | Mild heating can improve reaction rate without decomposition. |
| Atmosphere | Inert (N₂/Ar) | Standard for Pd-catalyzed reactions to prevent catalyst oxidation. Some modern protocols are aerobic. [3] |
| Reaction Time | 2-12 hours | Monitor by TLC. |
| Expected Yield | Moderate to High | Yields can vary based on alkyne sterics and electronics. |
The following diagram illustrates the logical workflow for the Sonogashira coupling of 3-amino-6-bromo-1,2,4-triazine and the catalytic cycle that facilitates the transformation.
Diagram 1: Experimental workflow for the Sonogashira coupling reaction.
Diagram 2: Simplified copper-free Sonogashira catalytic cycle [7] [8]. The palladium catalyst undergoes oxidative addition with the bromo-triazine, coordinates and deprotonates the terminal alkyne, and finally undergoes reductive elimination to form the new C–C bond.
This protocol provides a robust and modular method for functionalizing the 1,2,4-triazine core. The Sonogashira coupling is a powerful tool for generating a library of alkynyl-triazine derivatives. These compounds are highly valuable for screening in various biological assays, including as potential neddylation inhibitors in oncology or as antimicrobial agents [1] [10]. The move towards copper-free and aqueous reaction conditions makes this methodology increasingly aligned with the principles of green and sustainable chemistry [7] [9].
The 1,2,4-triazine nucleus represents a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties and versatility in synthetic optimization. As a nitrogen-rich heterocycle, this structure serves as a key building block for numerous therapeutic agents, with demonstrated applications in anticancer, antiviral, antimicrobial, and anti-inflammatory treatments [1]. The strategic incorporation of substituents via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has emerged as a powerful methodology for generating structural diversity around the triazine core. This approach enables efficient carbon-carbon bond formation under mild conditions with excellent functional group tolerance, making it particularly valuable for lead optimization campaigns in pharmaceutical development.
The 3-amino-1,2,4-triazine derivative serves as an especially valuable intermediate due to the presence of the amino group, which provides both electronic modulation of the heterocyclic system and an additional handle for further functionalization. Recent studies have demonstrated that Suzuki-Miyaura cross-coupling on halogenated this compound precursors enables the introduction of various aromatic, heteroaromatic, and even alicyclic substituents, significantly expanding the accessible chemical space for biological evaluation [1] [2]. The application of these methods has yielded compounds with improved pharmacological profiles, including enhanced target affinity, metabolic stability, and physicochemical properties compared to their parent structures.
The synthesis of functionalized 1,2,4-triazines has evolved substantially, with several efficient methodologies being developed to access variously substituted derivatives:
Condensation Approaches: Traditional synthetic routes to the 1,2,4-triazine core often involve condensation reactions between appropriately functionalized precursors, such as the reaction of 2-nitroaniline derivatives with cyanamide to form benzotriazine oxides, which can serve as advanced intermediates for further elaboration [3]. These methods typically provide access to the core heterocyclic structure but offer limited flexibility for introducing diverse substituents at later stages of synthesis.
Palladium-Catalyzed Cross-Coupling: The application of transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, has revolutionized triazine chemistry by enabling the introduction of diverse substituents at various positions on the heterocyclic core [3] [1]. These methods allow for the efficient decoration of the triazine scaffold with aryl, heteroaryl, vinyl, and alkyl groups, significantly expanding the structural diversity accessible from common halogenated precursors.
Sequential Functionalization Strategies: Advanced synthetic approaches often employ orthogonal protection and sequential functionalization strategies, wherein different positions on the triazine core are modified in a specific order to achieve the desired substitution pattern [1]. This approach is particularly valuable for accessing complex triazine derivatives bearing multiple distinct substituents, which would be challenging to incorporate via direct synthesis.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for 1,2,4-Triazine Functionalization
| Reaction Type | Triazine Substrate | Coupling Partner | Key Conditions | Applications | Representative Yield Range |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 6-Bromo-3-amino-1,2,4-triazine | Aryl/heteroaryl boronic acids | Pd(OAc)₂, SPhos or PCy₃, K₃PO₄ or Cs₂CO₃, toluene/water (3:1), 110°C, 24h | Introduction of aromatic and heteroaromatic substituents | 58-87% [1] |
| Sonogashira | 6-Bromo-3-amino-1,2,4-triazine | Terminal alkynes | Pd(0) catalyst, CuI, Et₃N, THF, 65°C, 18h | Installation of alkynyl spacers for further elaboration | 58-87% [1] |
| Buchwald-Hartwig | Halo-1,2,4-benzotriazine 1-oxides | Amines | Pd(OAc)₂, ligand, base, sealed tube, 110°C | Formation of C-N bonds for amino-functionalized derivatives | Moderate to good yields [3] |
Table 2: Required Reagents and Materials for Suzuki-Miyaura Cross-Coupling
| Reagent/Material | Specification | Purpose | Handling Precautions |
|---|---|---|---|
| 6-Bromo-3-amino-1,2,4-triazine | ≥95% purity | Coupling substrate | Light-sensitive, store under inert atmosphere |
| Boronic acids | ≥95% purity | Coupling partner | Store under anhydrous conditions |
| Palladium acetate (Pd(OAc)₂) | ≥99.9% metal basis | Catalyst precursor | Air-sensitive, store in desiccator |
| SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥97% purity | Ligand for palladium | Air-sensitive, store under nitrogen |
| Potassium phosphate (K₃PO₄) | Anhydrous, ≥98% | Base | Hygroscopic, store in sealed container |
| Toluene | Anhydrous, ≥99.8% | Solvent | Flammable, use in well-ventilated area |
| Deionized water | HPLC grade | Co-solvent | N/A |
| Nitrogen/Argon gas | High purity (≥99.99%) | Inert atmosphere | Use with proper ventilation |
Reaction Setup: In a dried Schlenk tube or sealed reaction vessel, combine 6-bromo-3-amino-1,2,4-triazine (1.0 equiv, typically 0.5-1.0 mmol scale), the appropriate boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos ligand (10 mol%).
Addition of Solvent and Base: Under an inert atmosphere (N₂ or Ar), add the solvent mixture of toluene and water (3:1 v/v, 0.1 M concentration with respect to triazine substrate) followed by K₃PO₄ (2.0 equiv).
Reaction Conditions: Seal the reaction vessel and heat the mixture at 110°C with vigorous stirring for 24 hours. Monitor reaction progress by TLC or LC-MS at appropriate intervals.
Work-up Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (10 mL). Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 15 mL).
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with appropriate solvent systems (typically gradient of ethyl acetate/hexane or methanol/dichloromethane).
Characterization: Characterize the purified products by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS to confirm structure and assess purity.
Low Conversion: If starting material remains after 24 hours, consider increasing catalyst loading to 10 mol% Pd(OAc)₂ or extending reaction time to 36 hours. Ensure the boronic acid is fresh and of high purity.
Formation of By-products: Homocoupling of boronic acid can occur if oxygen is present in the reaction mixture. Ensure thorough degassing of solvents and maintenance of inert atmosphere throughout the reaction.
Decomposition of Starting Material: Some triazine N-oxides may be sensitive to prolonged heating. If decomposition is observed, consider reducing reaction temperature to 90-100°C or using alternative ligands such as PCy₃.
Difficulty in Purification: Polar by-products can sometimes complicate purification. In such cases, consider using a pre-adsorption technique on silica gel before column chromatography or employing alternative purification methods such as recrystallization.
For triazine substrates bearing multiple reactive sites, sequential functionalization approaches often yield optimal results:
Chichibabin Amination: Begin with 6-bromo-1,2,4-triazin-3-amine (12.31 mmol) in aqueous ammonium solution. Stir vigorously for 20-30 minutes before adding potassium permanganate (18.50 mmol) portion-wise. Continue stirring at room temperature for 24 hours. Remove excess solvent under reduced pressure and extract the resulting dark brown crude solid with hot isopropanol to obtain 3,5-diamino-1,2,4-triazine derivative in approximately 42% yield [1].
Selective Suzuki-Miyaura Coupling: Employ the aminated intermediate in the standard Suzuki-Miyaura protocol outlined in section 3.1.2, noting that the presence of amino groups may influence reaction kinetics and optimal conditions.
Figure 1: Strategic Pathways for Triazine Functionalization via Cross-Coupling Chemistry. This workflow illustrates the major synthetic routes accessible from common halogenated triazine precursors, highlighting the diversification potential through Suzuki-Miyaura, Sonogashira, and amination reactions.
Figure 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling of Triazine Derivatives. This process flow outlines the key experimental operations from reaction setup through final characterization of coupled products.
The pyrrolo[2,1-f][1,2,4]triazine core has emerged as a privileged structure in kinase inhibitor development, with several candidates advancing to clinical trials. Brivanib alaninate, an FDA-approved VEGFR-2 inhibitor for hepatocellular carcinoma, exemplifies the therapeutic potential of this scaffold [4]. Structure-activity relationship (SAR) studies have demonstrated that strategic introduction of aryl substituents at the C-6 position of the triazine core via Suzuki-Miyaura coupling significantly modulates kinase selectivity and potency. Similarly, BMS-690514 and BMS-599626 (EGFR inhibitors in clinical phase II) incorporate diversified triazine cores accessorized through cross-coupling methodologies [4].
Recent investigations have explored the structure-activity relationships of this compound derivatives as potential anticancer agents. Studies demonstrate that electron-withdrawing substituents introduced via Suzuki-Miyaura coupling enhance cytotoxic activity against various cancer cell lines, while electron-donating groups improve solubility and pharmacokinetic properties [1]. These findings highlight the utility of cross-coupling approaches in balancing potency and drug-like properties during lead optimization.
The pyrrolo[2,1-f][1,2,4]triazine nucleus constitutes the active moiety in remdesivir, a broad-spectrum antiviral medication approved for emergency treatment of COVID-19 [4]. Synthetic access to this scaffold relies on efficient functionalization strategies, including palladium-catalyzed cross-couplings, to introduce diverse substituents that modulate antiviral activity against RNA viruses. Additionally, recent studies have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) [4].
Antimalarial Agents: 1,2,4-Triazine derivatives have demonstrated promising activity against Plasmodium species, with halogen-containing aromatic substituents introduced via Suzuki coupling showing enhanced efficacy in both in vitro and in vivo models [1].
Antimicrobial Compounds: Strategic functionalization of the triazine core with aromatic and heteroaromatic groups has yielded derivatives with potent activity against multidrug-resistant bacterial strains, addressing a critical need in infectious disease treatment [2].
Anti-inflammatory Agents: 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives synthesized via cross-coupling approaches have shown significant p38 mitogen-activated protein kinase inhibition, representing promising candidates for inflammatory disease treatment [2].
The choice of palladium catalyst and supporting ligand significantly impacts the efficiency of Suzuki-Miyaura cross-coupling reactions with triazine substrates:
Electron-Rich Ligands: Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and PCy₃ (tricyclohexylphosphine) generally provide superior results for challenging substrates, facilitating oxidative addition to the heteroaryl halide and stabilizing the active palladium(0) species [3].
Ligand-to-Metal Ratio: Optimal performance is typically achieved with a ligand-to-palladium ratio of 2:1, ensuring complete coordination and stabilization of the catalytic species throughout the reaction.
Alternative Catalysts: For substrates exhibiting poor reactivity with Pd(OAc)₂/SPhos systems, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) may offer improved performance, particularly for sterically hindered coupling partners.
Several key parameters require careful optimization to achieve maximum yield and purity:
Solvent Systems: Mixed aqueous-organic solvent systems (typically toluene/water 3:1 v/v) provide optimal solubility for both organic substrates and inorganic bases while maintaining catalyst stability [3]. For water-sensitive substrates, pure toluene or dioxane may be employed with appropriate adjustment of base concentration.
Temperature Profiles: While 110°C generally provides satisfactory conversion for most substrates, temperature screening between 80-120°C is recommended during reaction optimization to balance conversion rate against potential decomposition pathways.
Base Selection: Potassium phosphate typically outperforms carbonate bases for electron-deficient heterocycles like 1,2,4-triazines, though cesium carbonate may be superior for particularly challenging couplings [3].
The application of Suzuki-Miyaura cross-coupling to this compound derivatives represents a powerful strategy for generating structural diversity in medicinal chemistry campaigns. The protocols outlined in this document provide researchers with robust, experimentally-verified methodologies for accessing valuable compound libraries for biological evaluation. The continued optimization of these synthetic approaches, coupled with strategic planning of diversification pathways, will undoubtedly yield new therapeutic candidates across multiple disease areas.
The versatility of these methods enables efficient exploration of structure-activity relationships while maintaining synthetic efficiency, making them particularly valuable for lead optimization phases of drug discovery programs. As palladium-catalyzed cross-coupling methodologies continue to evolve, further enhancements in efficiency and substrate scope will undoubtedly expand the accessible chemical space around this privileged heterocyclic scaffold.
The classical Chichibabin amination involves the direct nucleophilic substitution of a hydrogen atom on an electron-deficient nitrogen heterocycle with an amide ion (from NaNH₂ or KNH₂) [1]. However, a modern adaptation using potassium permanganate (KMnO₄) as an oxidant in aqueous ammonia is highly effective for 1,2,4-triazines, providing a route to valuable diaminotriazine building blocks for pharmaceutical and agrochemical research [2] [3].
The following table summarizes the key parameters for the Chichibabin amination of 6-bromo-1,2,4-triazin-3-amine based on a published synthesis [3].
| Parameter | Specification |
|---|---|
| Starting Material | 6-Bromo-1,2,4-triazin-3-amine [3] |
| Amination Reagent | Aqueous Ammonia (NH₄OH) [3] |
| Oxidant | Potassium Permanganate (KMnO₄) [3] |
| Solvent | The reaction is conducted in an aqueous medium [3]. |
| Molar Quantity | 12.31 mmol of starting material [3] |
| Reaction Temperature | Room Temperature [3] |
| Reaction Time | 24 hours [3] |
| Work-up | Removal of solvent under reduced pressure, extraction of the crude solid with hot isopropanol, followed by filtration and concentration [3] |
| Reported Yield | 42% [3] |
The mechanism proceeds through nucleophilic addition and oxidation. The amide ion (NH₂⁻), derived from ammonia, attacks the electron-deficient C-5 position, forming a σ-complex (Meisenheimer complex). Potassium permanganate then oxidizes this intermediate, leading to the rearomatization of the triazine ring and the formation of the final 5-amino product [2] [1].
The high selectivity for C-5 amination over C-3 is a consistent feature of 1,2,4-triazine chemistry. This is attributed to the inherent electronic structure of the ring system, which makes C-5 the most electrophilic center [2]. This regioselectivity is so pronounced that it is considered the standard outcome for low-temperature amination of 1,2,4-triazines, even when the ring contains a good leaving group at another position [2].
This regiochemical preference is further demonstrated in the behavior of the resulting 3,5-diamino-1,2,4-triazine. Subsequent electrophilic reactions with reagents like benzoyl chlorides occur specifically at the C-5 amino group, not the C-3 amino group. This is due to the strong electron-withdrawing effect of the triazine ring, which deactivates the C-3 amino group towards electrophilic attack [3].
The 3,5-diamino-1,2,4-triazine product is a versatile synthetic intermediate. Its two amino groups can be selectively functionalized.
The diagrams below illustrate the complete experimental process and the key steps of the reaction mechanism.
Background and Significance: The "Warburg effect," a hallmark of cancer metabolism, describes the preference of cancer cells for aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen. Pyruvate Dehydrogenase Kinases (PDKs) are key regulatory enzymes that enforce this metabolic shift. By phosphorylating and inactivating the mitochondrial pyruvate dehydrogenase complex (PDC), PDKs reduce the flux of pyruvate into the tricarboxylic acid (TCA) cycle. This metabolic reprogramming supports tumor growth, survival, and resistance to therapy [1] [2].
Inhibition of PDKs forces cancer cells back to oxidative phosphorylation, disrupting their metabolic advantage and leading to oxidative stress and apoptosis. This is particularly relevant in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC), which is frequently characterized by KRAS mutations and features a hypoxic, dense stromal microenvironment that promotes PDK overexpression [1] [3] [2]. The 3-amino-1,2,4-triazine scaffold has been identified as a potent and selective pharmacophore for developing novel PDK inhibitors.
Table 1: Enzyme Inhibition Profile of Select this compound Derivatives This table summarizes the in vitro inhibitory activity (IC₅₀ values) of representative compounds against the PDK1 isoform, demonstrating their high potency at sub-micromolar concentrations [3].
| Compound ID | IC₅₀ on PDK1 (μM) | Key Structural Features |
|---|---|---|
| 4d | 0.04 | Indolyl-7-azaindolyl triazine |
| 5d | 0.04 | Indolyl-7-azaindolyl triazine (isomer) |
| 5f | 0.05 | Indolyl-7-azaindolyl triazine (isomer) |
| 5i | 0.06 | Bis-indolyl triazine |
| 5j | 0.07 | Indolyl-7-azaindolyl triazine (isomer) |
| DCA (Reference) | >10 | Dichloroacetic acid |
Table 2: Cellular Anti-Proliferative Activity The cytotoxic effects of lead compounds were evaluated in 2D and 3D cultures of pancreatic cancer cell lines, showing enhanced potency against KRAS-mutant models [1] [3].
| Compound ID | Cytotoxicity (IC₅₀, μM) in KRAS-mutant PSN-1 cells | Cytotoxicity (IC₅₀, μM) in KRAS-wild type BxPC-3 cells | Selectivity for KRAS-mutant cells |
|---|---|---|---|
| 5i | Low micromolar range | Higher than in PSN-1 | Yes |
| 4d | Low micromolar range | Higher than in PSN-1 | Yes |
| Gemcitabine (Reference) | Comparable to 5i | Comparable to 5i | No |
Isoform Selectivity: Biochemical screenings revealed that these triazine derivatives are potent and subtype-selective. They show strong inhibitory activity against PDK1 and PDK4, but are significantly less effective against PDK2 and only partially inhibit PDK3 [1] [2]. This selectivity is advantageous for targeting specific oncogenic pathways, as PDK1 and PDK4 are closely linked to KRAS-driven cancers [1].
In Vivo Efficacy: Preliminary in vivo studies on a highly aggressive and metastatic Kras-mutant solid tumor model demonstrated that the representative compound 5i could effectively target the PDH/PDK axis. Treatment with 5i showed equal efficacy and a better tolerability profile compared to the FDA-approved drugs cisplatin and gemcitabine [1] [4].
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general synthetic route for creating a library of this compound derivatives via molecular hybridization of indole and triazine pharmacophores [1] [3].
Synthesis of Diketone Intermediates:
Ring-Closure to Form Triazines:
Protocol 2: Biochemical PDK Inhibition Assay
This protocol measures the direct inhibitory activity of synthesized compounds on recombinant PDK isoforms using a chemiluminescent kinase assay [1] [3] [2].
Protocol 3: Cellular Viability and Mechanistic Assessment in PDAC Models
This protocol evaluates the anti-proliferative effects and confirms the on-target mechanism of the compounds in pancreatic cancer cell lines [1] [3].
Cell Culture:
Viability Assay:
Mechanistic Validation:
Diagram Title: Mechanism of Action of this compound PDK Inhibitors in Reversing the Warburg Effect
Pyruvate dehydrogenase kinases (PDKs) are mitochondrial serine/threonine kinases that play a critical role in regulating cellular energy metabolism through phosphorylation and inactivation of the pyruvate dehydrogenase complex (PDC). This regulatory mechanism becomes pathological in cancer, where PDK overexpression drives the Warburg effect - a metabolic reprogramming phenomenon where cancer cells preferentially utilize glycolysis for energy production even under aerobic conditions. This metabolic shift supports rapid tumor proliferation, invasion, and resistance to conventional therapies by providing necessary biosynthetic precursors and creating a favorable tumor microenvironment. Among the four PDK isoforms (PDK1-4), PDK1 and PDK4 have been identified as particularly crucial in aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC), especially in tumors harboring KRAS mutations, which are present in approximately 90% of PDAC cases. [1] [2] [3]
The development of 3-amino-1,2,4-triazine-based PDK inhibitors represents a novel therapeutic approach to target cancer metabolism in treatment-resistant malignancies. These compounds are designed using a molecular hybridization approach that combines privileged pharmacophores from marine natural products (particularly bis-indolyl alkaloids) with the 1,2,4-triazine scaffold known for its kinase inhibition properties. Unlike earlier PDK inhibitors like dichloroacetic acid (DCA), which demonstrated limited clinical utility due to side effects and weak anticancer activity at high doses (100 mg/kg), the this compound derivatives exhibit significantly enhanced potency and selectivity at low micromolar to nanomolar concentrations. These inhibitors specifically target the ATP-binding pocket of PDK1/4, leading to reactivation of PDC, restoration of mitochondrial oxidative phosphorylation, and ultimately induction of apoptosis in cancer cells through metabolic and redox impairment. [1] [2] [4]
The synthesis of this compound derivatives follows a two-step convergent approach that allows for systematic structural variation and optimization. The first step involves a Friedel-Crafts acylation between indole precursors and indolyl-oxo-acetyl chlorides to form 1,2-dione intermediates, followed by ring closure with aminoguanidine bicarbonate to generate the triazine core structure. This synthetic strategy enables the incorporation of diverse substituents at multiple positions, facilitating structure-activity relationship studies and optimization of pharmacological properties. [2] [4]
Table 1: Synthetic yields for representative this compound derivatives
| Compound ID | R¹ Substituent | R² Substituent | Reaction Yield (%) | Isomeric Ratio (5:6) |
|---|---|---|---|---|
| 5i | 1-methylindol-3-yl | 1H-indol-3-yl | 72 | 3:1 |
| 5k | 1-methylindol-3-yl | 1H-indol-3-yl | 68 | 2.5:1 |
| 5l | 1-methylindol-3-yl | 1H-indol-3-yl | 75 | 3.2:1 |
| 4d | 1-methylindol-3-yl | 7-azaindol-3-yl | 82 | 2.8:1 |
| 4f | 1-methylindol-3-yl | 7-azaindol-3-yl | 79 | 3:1 |
| 5j | 1-methylindol-3-yl | 7-azaindol-3-yl | 85 | 2.6:1 |
Materials: Indole derivatives (1a-d or 2a-d), indolyl-oxo-acetyl chlorides (3a-h), anhydrous aluminum chloride (AlCl₃), dry dichloromethane (DCM), n-heptane, deionized water, ethyl acetate, anhydrous magnesium sulfate.
Procedure:
Characterization: Confirm structure by (^1)H NMR (500 MHz, DMSO-d₆), (^{13})C NMR (125 MHz, DMSO-d₆), and HRMS. Typical yields range from 60-92% depending on substituents. [2] [4]
Materials: 1,2-dione intermediate (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), n-butanol, silica gel for column chromatography, preparative TLC plates.
Procedure:
Characterization: Confirm final structure by (^1)H NMR, (^{13})C NMR, and HRMS. Verify purity (>95%) by analytical HPLC (C18 column, MeCN:H₂O gradient). [2] [4]
Principle: The ADPGlo Kinase Assay measures PDK activity by quantifying ATP consumption during the phosphorylation reaction. Depletion of ATP correlates directly with PDK enzymatic activity, while inhibitor potency is reflected in ATP preservation. [2] [4]
Materials: Recombinant human PDK1, PDK2, PDK3, PDK4 (commercial sources), ADPGlo Kinase Assay Kit (Promega), test compounds in DMSO, purified PDC (from porcine heart), ATP, clear-bottom 96-well plates, luminescence plate reader.
Procedure:
Data Analysis: Generate dose-response curves using 8-point serial dilutions (typically 0.001-10 μM) and calculate IC₅₀ values using four-parameter logistic curve fitting in GraphPad Prism or similar software. [2] [4]
Table 2: Enzymatic inhibition profiles of selected this compound derivatives
| Compound ID | PDK1 IC₅₀ (μM) | PDK2 IC₅₀ (μM) | PDK3 IC₅₀ (μM) | PDK4 IC₅₀ (μM) | Selectivity Index (PDK4/PDK1) |
|---|---|---|---|---|---|
| 5i | 0.060 | >10 | 3.45 | 0.85 | 14.2 |
| 5k | 0.055 | >10 | 2.95 | 0.78 | 14.2 |
| 5l | 0.049 | >10 | 2.70 | 0.72 | 14.7 |
| 4d | 0.040 | >10 | 2.25 | 0.65 | 16.3 |
| 5j | 0.045 | >10 | 2.50 | 0.58 | 12.9 |
| DCA (control) | 15.8 | 22.4 | 18.9 | 12.5 | 0.8 |
Protocol: To assess specificity, screen promising compounds against a panel of structurally related kinases (particularly HSP90 due to structural similarities) using the same ADPGlo platform or commercial selectivity screening services. [4]
Key Finding: Compound 5j demonstrates superior selectivity for PDK1 over HSP90, showing only 60-80% inhibition of HSP90 at 1.5 μM compared to complete abolition of PDK1 activity, making it an attractive candidate for selective PDK targeting. [4]
Cell Lines:
Culture Conditions: Maintain cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. [2] [5]
Materials: Cell lines, complete culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well tissue culture plates, microplate reader.
Procedure:
Table 3: Antiproliferative activity of this compound derivatives in PDAC cell models
| Compound ID | BxPC-3 IC₅₀ (μM) | PSN-1 IC₅₀ (μM) | Selectivity Index (BxPC-3/PSN-1) | HEK293 IC₅₀ (μM) |
|---|---|---|---|---|
| 5i | 1.85 | 0.72 | 0.39 | 12.45 |
| 5k | 1.92 | 0.68 | 0.35 | 11.98 |
| 5l | 1.78 | 0.65 | 0.37 | 13.20 |
| 4d | 1.55 | 0.58 | 0.37 | 15.75 |
| 5j | 1.65 | 0.62 | 0.38 | 14.85 |
| Gemcitabine | 0.15 | 0.08 | 0.53 | 0.35 |
Materials: Ultra-low attachment 96-well plates, matrigel, spheroid culture medium.
Procedure:
Key Results: The this compound derivatives demonstrate enhanced efficacy in 3D models compared to 2D cultures, with complete growth arrest observed at 1-2 μM in KRAS-mutant PSN-1 spheroids, highlighting their potential against structurally complex tumors.
Lactate Production Measurement:
Glucose Uptake Assay:
Apoptosis Analysis by Flow Cytometry:
Key Findings: Treatment with lead compounds (5i, 4d, 5j) results in 40-60% reduction in lactate production, 25-45% decrease in glucose uptake, and 3-5 fold increase in apoptotic cells compared to vehicle controls, confirming targeting of the PDK/PDH axis and induction of cell death.
Software Requirements: Molecular docking software (AutoDock Vina, Schrödinger Glide, or similar), protein preparation tools, visualization software (PyMOL, Chimera).
Structural Data:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Simulation:
Post-docking Analysis:
Key Structural Insights: Docking studies reveal that high-affinity inhibitors (e.g., 5i, 5j, 4d) form multiple critical interactions with the PDK1 ATP-binding pocket, including hydrogen bonds with the hinge region residue Ser75, and π-π stacking interactions with Phe65 and Phe78, explaining their nanomolar affinity and selectivity over other kinases.
Figure 1: Metabolic pathway of PDK inhibition by this compound derivatives. Inhibitors block PDK-mediated phosphorylation of PDH, redirecting pyruvate from lactate production to mitochondrial oxidative metabolism.
Animal Models:
Formulation: Prepare compounds in vehicle containing 10% DMSO, 40% PEG-400, and 50% phosphate buffered saline (pH 7.4) for intravenous administration. For oral dosing, use 0.5% methylcellulose suspension. [1] [2]
Materials: Test compounds, vehicle solutions, syringes with 27G needles, calipers for tumor measurement, scale for body weight monitoring, materials for blood collection and tissue processing.
Procedure:
Statistical Analysis: Compare treatment groups using two-way ANOVA for tumor growth curves and one-way ANOVA for endpoint measurements with appropriate post-hoc tests. Significance set at p < 0.05. [1] [2] [7]
Key In Vivo Findings: The lead compound 5i demonstrates equal efficacy to gemcitabine and cisplatin in reducing tumor growth in KRAS-mutant models but with significantly better tolerability profile, as evidenced by minimal body weight changes and no observable toxicity in histological analyses of major organs.
PDH Phosphorylation Status:
Results: Treatment with compound 5i at 25 mg/kg reduces PDH phosphorylation by 60-75% compared to vehicle-treated controls, confirming effective target engagement in vivo.
The This compound derivatives represent a promising class of selective PDK inhibitors with demonstrated efficacy in preclinical models of aggressive cancers, particularly KRAS-mutant pancreatic ductal adenocarcinoma. Through comprehensive enzymatic and cellular characterization, lead compounds have shown nanomolar potency against PDK1/4, favorable selectivity profiles, and ability to reverse the Warburg effect through metabolic reprogramming.
The protocols outlined in this document provide a standardized framework for evaluating novel PDK inhibitors, from initial synthesis and enzymatic characterization to in vivo efficacy assessment. The consistent demonstration that these compounds exhibit enhanced tolerability compared to standard chemotherapeutics while maintaining equivalent efficacy underscores their potential as promising clinical candidates.
Future development should focus on optimizing pharmacokinetic properties, evaluating combination strategies with standard therapies, and identifying predictive biomarkers for patient selection. The ongoing structural refinement of these compounds continues to improve their potency and selectivity, positioning PDK inhibition as a viable therapeutic approach for targeting cancer metabolism in treatment-resistant malignancies.
The 1,2,4-triazine and triazolo[1,5-a]pyrimidine heterocyclic scaffolds represent privileged structures in modern medicinal chemistry due to their versatile biological activities and favorable physicochemical properties. The 3-amino-1,2,4-triazine nucleus serves as a key building block in pharmaceutical synthesis, with its amino group enabling diverse functionalization opportunities that enhance drug-target interactions. Meanwhile, the triazolo[1,5-a]pyrimidine system exhibits remarkable structural similarity to purine bases, allowing it to function as an effective bioisostere in nucleoside-mimicking drug candidates. These molecular frameworks demonstrate significant potential across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders, making them valuable targets for synthetic and mechanistic investigations in drug discovery programs.
The strategic importance of these heterocycles stems from their balanced physicochemical properties and molecular recognition capabilities. This compound derivatives typically exhibit molecular weights between 200-400 g/mol and cLogP values of 2-4, positioning them favorably within drug-like chemical space according to Lipinski's rule of five. The hydrogen-bonding capacity of these systems, facilitated by multiple nitrogen atoms and the amino functionality, enables strong interactions with biological targets including kinases, receptors, and enzymes. Additionally, the metal-chelating properties of triazolo[1,5-a]pyrimidines, mediated through their N1, N3, and N4 nitrogen atoms, have been exploited in developing metalloenzyme inhibitors and anticancer metal complexes [1].
Table 1: Key Heterocyclic Scaffolds and Their Drug Design Applications
| Heterocycle | Key Structural Features | Therapeutic Applications | Notable Examples |
|---|---|---|---|
| This compound | Amino group at position 3 enabling diverse functionalization | Kinase inhibition, Anticancer agents, Antimicrobials | PDK inhibitors [2] |
| Triazolo[1,5-a]pyrimidine | Purine isostere, Metal-chelating nitrogen atoms | CDK inhibition, Antiparasitic agents, Anticancer complexes | Trapidil (vasodilator) [1] |
| Fused Triazine-Triazole Systems | High nitrogen content, Multiple hydrogen bond acceptors | Antimicrobial, Anti-inflammatory, Anticancer | Novel broad-spectrum agents [3] |
The synthesis of this compound derivatives can be efficiently accomplished through several optimized routes. A particularly effective method involves the cyclocondensation reaction between bis(1H-indol-3-yl)ethane-1,2-diones and aminoguanidine bicarbonate. In a representative procedure, a mixture of the appropriate 1,2-dione (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol) in n-butanol (10 mL) is heated under reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the desired this compound derivatives [2].
An alternative microwave-assisted synthesis provides improved efficiency for certain 1,2,4-triazole derivatives. This method involves reacting hydrazines with formamide under microwave irradiation (100-120°C) for 15-30 minutes in the absence of catalyst. The procedure offers excellent functional group tolerance and reduced reaction times compared to conventional heating methods. After irradiation, the reaction mixture is poured into ice-cold water, and the solid product is collected via filtration, washed thoroughly with water, and dried under vacuum to obtain the target compounds [4].
For more complex molecular architectures, a molecular hybridization approach has been successfully employed. This strategy combines pharmacophoric elements from different bioactive scaffolds into single structures with enhanced biological properties. The synthesis typically begins with Friedel-Crafts acylation of indoles using indolyl-oxo-acetyl chlorides in the presence of AlCl₃ as a Lewis acid catalyst, followed by cyclocondensation with aminoguanidine to generate novel hybrid molecules containing both indole and 1,2,4-triazine moieties [2].
The construction of the triazolo[1,5-a]pyrimidine framework can be achieved through multiple synthetic pathways, with the most common involving annulation reactions building either the pyrimidine ring onto a pre-formed triazole or vice versa. A representative method involves reacting appropriate 1,2,4-aminotriazole derivatives (1.0 mmol) with 1,3-dicarbonyl compounds or α,β-unsaturated systems (1.1 mmol) in acetic acid (5 mL) at 80-100°C for 3-5 hours. The reaction mixture is then poured into ice-water, and the pH is adjusted to neutral with ammonium hydroxide. The precipitated solid is collected, washed with water, and recrystallized from ethanol to afford the target triazolo[1,5-a]pyrimidine derivatives [1] [5].
Another efficient approach utilizes Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines under acidic conditions. In this procedure, the triazolo[4,3-a]pyrimidine precursor (1.0 mmol) is suspended in 2N hydrochloric acid (8 mL) and heated at 60-70°C for 2-4 hours. The reaction mixture is then cooled, neutralized with sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the rearranged [1,2,4]triazolo[1,5-a]pyrimidine product [1] [5].
For the preparation of complex fused systems, a grindstone synthesis technique offers an environmentally friendly alternative. This solvent-free method involves grinding equimolar quantities of azodiene and azodienophile derivatives (0.1 mmol each) in a mortar and pestle for 20-30 minutes at room temperature in the presence of a Lewis acid catalyst (AlCl₃·6H₂O) and alumina as solid support. The reaction mixture is then dissolved in acetonitrile or chloroform, filtered to remove the solid support, and concentrated to obtain the desired triazolo-triazine derivatives in excellent yields [6].
Diagram 1: Experimental workflow for the synthesis of this compound and triazolo[1,5-a]pyrimidine derivatives showing key synthetic pathways and conditions
Rigorous analytical characterization is essential for confirming the structure and purity of synthesized heterocyclic compounds. Thin-layer chromatography (TLC) on silica gel plates using appropriate mobile systems (e.g., ethyl acetate/hexane or methanol/dichloromethane mixtures) should be employed to monitor reaction progress and assess purity. Structural elucidation is accomplished through comprehensive spectroscopic analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ( ^1\text{H} ) NMR (400 MHz) and ( ^{13}\text{C} ) NMR (100 MHz) spectra should be recorded in DMSO-d₆ or CDCl₃. Chemical shifts are reported in δ values (ppm) relative to tetramethylsilane as internal standard. Key diagnostic signals include the amino proton resonance at δ 5.8-6.5 ppm in 3-amino-1,2,4-triazines and characteristic heteroaromatic proton patterns between δ 7.5-9.0 ppm for triazolo[1,5-a]pyrimidine systems [6] [2].
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry provides molecular weight confirmation and fragmentation patterns. The molecular ion peaks should correspond to the calculated exact mass within acceptable error margins (<5 ppm) [3].
Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands include N-H stretching at 3300-3500 cm⁻¹ for the amino group, C=N stretching at 1600-1650 cm⁻¹ for the triazine ring, and additional ring vibrations between 1500-1600 cm⁻¹ that confirm heterocycle formation [3].
Melting Point Determination: Melting points are determined using standard capillary methods and are uncorrected. Sharp melting points generally indicate high purity, with decomposition points noted when applicable.
This compound derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action. Particularly noteworthy is their activity as pyruvate dehydrogenase kinase (PDK) inhibitors, which represents a promising approach for targeting cancer cell metabolism. In recent studies, this compound-based compounds exhibited potent inhibition of PDK isoforms 1 and 4 at low micromolar concentrations (IC₅₀ values ranging from 0.8 to 2.5 μM), leading to impaired cancer cell growth and induction of apoptosis, especially in aggressive KRAS-mutant pancreatic ductal adenocarcinoma models. The most active compounds in this class effectively suppressed ATP consumption by PDK enzymes and demonstrated equal efficacy with better tolerability profiles compared to FDA-approved drugs like cisplatin and gemcitabine in preliminary in vivo studies [2].
The triazolo[1,5-a]pyrimidine scaffold has shown remarkable versatility in anticancer drug design. These compounds function as purine bioisosteres capable of targeting the ATP-binding sites of various kinases. For instance, specific triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK-2) with IC₅₀ values in the sub-μM range (0.2-0.8 μM). X-ray crystallographic studies confirmed that these compounds maintain similar interactions within the ATP binding pocket of CDK-2 as their purine counterparts, validating their isosteric replacement strategy. Additional mechanisms include inhibition of phosphatidylinositol 3-kinases (PI3K) with notable isoform selectivity, particularly against PI3Kβ (IC₅₀ = 0.0004-0.0013 μM), and metal-chelating properties that have been exploited in developing platinum and ruthenium complexes with antiparasitic and anticancer activities [1].
Table 2: Biological Activities of this compound and Triazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Biological Activity | Potency Range | Molecular Targets | Cellular Effects |
|---|---|---|---|---|
| This compound PDK Inhibitors | Anticancer | IC₅₀: 0.8-2.5 μM (PDK1) | PDK1, PDK4 | Metabolic impairment, Apoptosis induction |
| Triazolo[1,5-a]-pyrimidine CDK Inhibitors | Anticancer | IC₅₀: 0.2-0.8 μM (CDK2) | CDK2, PI3K isoforms | Cell cycle arrest, Proliferation inhibition |
| Triazole-Triazine Hybrids | Antimicrobial | MIC: 25-100 μg/mL | Bacterial enzymes | Growth inhibition vs S. aureus, E. coli |
| Aryl-Substituted 3-Amino-1,2,4-triazoles | Dual antiproliferative and antiangiogenic | IC₅₀: 1.5-8.5 μM (cancer cells) | Tubulin, Angiogenic factors | Cytotoxicity, Angiogenesis suppression |
Fused triazole-triazine systems exhibit broad-spectrum antimicrobial activity against clinically relevant pathogens. Recent studies have demonstrated that novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine and 1,2,4-triazolo[4,3-b][1,2,4]triazine derivatives possess potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus (MIC values 25-100 μg/mL) and Gram-negative strains including E. coli and Pseudomonas aeruginosa, along with significant antifungal activity against Candida albicans. These compounds showed enhanced efficacy compared to commercial antibiotics like Nalidixic acid and Imipenem in certain cases, particularly when incorporating specific electron-withdrawing substituents that enhanced membrane penetration and target binding [3].
The 3-amino-1,2,4-triazole core has been extensively investigated for its dual-targeting capabilities in cancer therapy, simultaneously addressing proliferation and angiogenesis - two fundamental cancer hallmarks. Structure-activity relationship studies have revealed that incorporation of aryl groups at specific positions enhances both antiproliferative and antiangiogenic activities. In particular, arylamino-3-pyrido-1,2,4-triazole hybrids demonstrated potent cytotoxic effects against various cancer cell lines, including medulloblastoma, head and neck squamous cell carcinoma, and kidney cancer models, with IC₅₀ values ranging from 1.5 to 8.5 μM. These derivatives also inhibited endothelial cell proliferation and exhibited favorable drug-like properties with molecular weights around 237 g/mol, cLogP values of approximately 2.91, and appropriate numbers of hydrogen bond donors/acceptors that comply with Lipinski's rule of five [7].
Beyond anticancer and antimicrobial applications, these heterocyclic systems have demonstrated additional therapeutic potential. Triazolo[1,5-a]pyrimidine derivatives have been identified as corticotropin-releasing factor 1 receptor antagonists with potential applications in neurological disorders, calcium channel modulators for cardiovascular conditions, and therapeutic agents for Alzheimer's disease and insomnia treatment [5]. The structural flexibility of these scaffolds allows for targeted optimization to enhance specific biological activities while minimizing off-target effects.
Diagram 2: Mechanisms of action and biological effects of this compound and triazolo[1,5-a]pyrimidine derivatives, showing key molecular targets and resulting therapeutic outcomes
The antiproliferative activity of synthesized compounds is typically evaluated using standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays against a panel of human cancer cell lines. The following protocol provides a robust methodology for assessing in vitro anticancer efficacy:
Cell Culture: Maintain cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer, or KRAS-mutant pancreatic cancer cells) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Harvest cells in logarithmic growth phase and seed in 96-well plates at a density of 5-8 × 10³ cells/well. After 24 hours of incubation to allow cell attachment, treat with test compounds at various concentrations (typically 0.1-100 μM) for 72 hours. Include vehicle controls (DMSO ≤0.1%) and positive controls (e.g., cisplatin, doxorubicin).
Viability Assessment: Following treatment, add MTT solution (5 mg/mL in PBS) to each well (10% of total volume) and incubate for 3-4 hours at 37°C. Carefully remove the medium and dissolve the formed formazan crystals in DMSO (100 μL/well). Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.
Data Analysis: Calculate percentage cell viability relative to untreated controls and determine IC₅₀ values using nonlinear regression analysis (GraphPad Prism or similar software). Perform experiments in triplicate with at least three independent replicates to ensure statistical significance [7] [2].
For mechanistic studies, additional assays should be employed including Annexin V/propidium iodide staining for apoptosis detection, cell cycle analysis using flow cytometry, western blotting for protein expression changes, and mitochondrial membrane potential assessment using JC-1 or similar dyes to confirm PDK inhibition-mediated metabolic effects.
The antibacterial and antifungal activities of triazine and triazolopyrimidine derivatives are evaluated using standard broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines:
Inoculum Preparation: Prepare microbial suspensions in sterile saline from fresh overnight cultures, adjusting turbidity to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria; 1-5 × 10⁶ CFU/mL for fungi). Further dilute suspensions in appropriate broth media (Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve final inoculum densities of 5 × 10⁵ CFU/mL for bacteria and 0.5-2.5 × 10³ CFU/mL for Candida species.
Compound Preparation: Prepare stock solutions of test compounds in DMSO (typically 10 mg/mL) and serially dilute in culture media to achieve final concentrations ranging from 1 to 256 μg/mL. Ensure that the final DMSO concentration does not exceed 1% (v/v) as it may affect microbial growth.
Microtiter Plate Setup: Dispense 100 μL of each compound dilution into 96-well plates in triplicate. Add 100 μL of standardized microbial inoculum to each well. Include growth control wells (media + inoculum), sterility controls (media only), and reference antibiotic controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
Incubation and Reading: Incubate plates at appropriate temperatures (35°C for bacteria, 35°C for C. albicans) for 16-20 hours (bacteria) or 24-48 hours (fungi). Determine minimum inhibitory concentrations (MICs) as the lowest compound concentration that completely inhibits visible growth. For minimum bactericidal/fungicidal concentrations (MBC/MFC), subculture 10 μL from clear wells onto agar plates and determine the lowest concentration that kills ≥99.9% of the initial inoculum [3].
Evaluation of kinase inhibition activity for triazine derivatives against PDK isoforms employs specialized biochemical assays:
Enzyme Preparation: Dilute recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4) to appropriate working concentrations in assay buffer (40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA).
Reaction Setup: In a 96-well plate, combine PDK enzyme (5-10 ng), test compounds at varying concentrations (typically 0.1-10 μM), and ATP at Km concentration (determined experimentally for each isoform). Preincubate for 10 minutes at room temperature, then initiate the reaction by adding pyruvate dehydrogenase complex (PDH) substrate. Incubate for 30 minutes at 30°C.
Detection: Utilize ADP-Glo Kinase Assay kit (Promega) according to manufacturer's instructions. Briefly, add an equal volume of ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP. Incubate for an additional 30-60 minutes and measure luminescence using a plate-reading luminometer.
Data Analysis: Calculate percentage inhibition relative to DMSO controls and determine IC₅₀ values using nonlinear regression analysis. Include reference inhibitors (e.g., DCA for PDK) as positive controls [2].
Similar enzymatic assays can be adapted for other kinase targets such as CDK2 and PI3K isoforms using appropriate substrates and detection methods specific to each kinase system.
The This compound and triazolo[1,5-a]pyrimidine scaffolds continue to offer exciting opportunities in medicinal chemistry and drug development. Their synthetic accessibility, diverse biological activities, and favorable physicochemical properties position them as valuable templates for future lead optimization campaigns. Particularly promising are the dual-targeting capabilities of these heterocycles, which enable simultaneous modulation of multiple pathological pathways - an approach that may overcome limitations associated with single-target therapies, especially in complex diseases like cancer.
Future research directions should focus on expanding the structural diversity of these systems through innovative synthetic methodologies, including green chemistry approaches and cascade reactions that improve efficiency and sustainability. Additionally, deeper investigation of their mechanisms of action using advanced biochemical and biophysical techniques will facilitate rational design of more potent and selective derivatives. The demonstrated success of these heterocycles in targeting metabolic enzymes like PDK in treatment-resistant cancers highlights their potential in addressing unmet medical needs, particularly for aggressive malignancies with limited therapeutic options. As structural biology and computational methods continue to advance, structure-based drug design approaches will further accelerate the development of optimized clinical candidates from these versatile heterocyclic systems.
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive cancer characterized by late prognosis, metabolic alterations, and profound drug resistance. A key factor sustaining its progression is the reprogramming of cellular metabolism, known as the "Warburg effect" or aerobic glycolysis, where cancer cells favor glycolysis over oxidative phosphorylation for energy production, even in oxygen-rich conditions [1] [2].
The pyruvate dehydrogenase kinases (PDKs), a family of four isoforms (PDK1-4), are central players in this metabolic shift. They inactivate the pyruvate dehydrogenase complex (PDC), a critical enzyme that converts pyruvate to acetyl-CoA. The overexpression of PDKs, particularly PDK1 and PDK4, is frequently associated with KRAS-mutated cancers like PDAC, making them valuable therapeutic targets [1] [2] [3].
Marine natural products, particularly bis-indolyl alkaloids like nortopsentin and topsentin, have demonstrated significant antiproliferative activity, often through kinase inhibition [1] [4]. This application note details a molecular hybridization approach, combining the bioactive bis-indolyl scaffold of marine alkaloids with a synthetic 3-amino-1,2,4-triazine central core, to create novel, potent, and selective PDK inhibitors for combating PDAC [1] [2] [3].
The synthesis of the this compound-based marine hybrids is achieved through a two-step protocol as outlined below [1].
Step 1: Synthesis of α-Diketone Intermediates (3a–j)
Step 2: Formation of this compound Derivatives (4a–j & 5a–j)
The following workflow summarizes the synthetic pathway:
Synthetic Workflow for this compound Marine Hybrids
The core scaffold, This compound (CAS 1120-99-6), is a heteroaromatic compound with a molecular formula of C₃H₄N₄ and a molecular weight of 96.09 g/mol [5] [6]. It is commercially available as a brown crystalline powder with a melting point of 174-177 °C [6].
In the crystal structure, molecules form extensive hydrogen-bonded chains and exhibit strong π-π interactions between the aromatic rings, which can influence packing and properties [7]. In the designed hybrids, this core is functionalized with indole and 7-azaindole moieties, mimicking the structure of marine bis-indole alkaloids and creating a multi-pharmacophoric system [1].
The primary mechanism of action for these triazine hybrids is the potent inhibition of pyruvate dehydrogenase kinases (PDKs).
Experimental Protocol: PDK Enzymatic Assay
Key Findings:
The table below summarizes the enzymatic inhibition data for selected potent compounds.
Table 1: Enzymatic Inhibition Profile of Selected this compound Hybrids [1]
| Compound | % Inhibition PDK1 (at 1.5 µM) | % Inhibition PDK4 (at 1.5 µM) | IC₅₀ PDK1 (µM) ± S.D. |
|---|---|---|---|
| 4d | 100% | 100% | 0.06 ± 0.01 |
| 4f | 100% | ~80% | 0.05 ± 0.01 |
| 4h | 100% | ~80% | 0.04 ± 0.01 |
| 5d | 100% | 100% | 0.05 ± 0.01 |
| 5f | 100% | 100% | 0.04 ± 0.01 |
| 5h | 100% | 100% | 0.05 ± 0.01 |
| 5j | 100% | 100% | 0.06 ± 0.01 |
The cytotoxic potential of the triazine derivatives was evaluated in 2D and 3D cultures of PDAC cell lines.
Experimental Protocol: Cell Viability Assay
Key Findings:
Cellular mechanistic studies confirm that these derivatives target the PDK/PDH axis, leading to metabolic and redox impairment, and ultimately trigger apoptotic cancer cell death [3]. The following diagram illustrates the proposed signaling pathway and mechanistic consequences of PDK inhibition by these hybrids.
Proposed Signaling Pathway of Triazine Hybrids in PDAC
Preliminary in vivo studies in a highly aggressive Kras-mutant solid tumor model have been conducted for a representative compound, 5i.
Key Findings:
Given the structural resemblance of the 1,2,4-triazine scaffold to the Hsp90 inhibitor Ganetespib, the selectivity of the most potent PDK inhibitors was evaluated against HSP90.
Experimental Protocol: HSP90 Inhibition Assay
The library of this compound marine natural product hybrids represents a novel and promising class of potent, subtype-selective PDK inhibitors. Their demonstrated efficacy in targeting the metabolic vulnerability of KRAS-mutant PDAC, both in vitro and in vivo, along with a favorable preliminary tolerability profile, strongly encourages further development.
Future work should focus on:
These compounds hold significant potential for progressing into clinical candidates to combat highly aggressive pancreatic ductal adenocarcinomas [1] [3].
| Common Issue | Possible Cause | Suggested Solution | Key References |
|---|---|---|---|
| Low Overall Yield | Non-atom economical route; limited substitution scope. [1] | Adopt a convergent synthesis using hydrazinecarboximidamide intermediates. [1] | [1] |
| Reaction Does Not Proceed (with hydrazine salts) | Low nucleophilicity of the hydrochloride salt. [1] | Add 2.2 equivalents of a base, such as triethylamine, to liberate the free hydrazine. [1] | [1] |
| Slow Reaction Conversion | Low reactivity of the hydrazine or poor leaving group ability. [1] | Increase the reaction temperature (e.g., to 80 °C) to accelerate the first coupling step. [1] | [1] |
| Formation of Byproducts | Use of reactive amines/anilines with sulfonic acid intermediate 6. [1] | Use pyridine as an additive and acetonitrile as the solvent for cleaner conversion. [1] | [1] |
| Low Yields in Electrophilic Reactions | Deactivated amino group on the triazine ring; incorrect temperature. [2] | Use strong electrophiles (e.g., benzoyl chlorides) and control temperature carefully. Arylureido formation works best at room temperature. [2] | [2] |
| Difficulty in Selective Amination | - | Perform Chichibabin amination using aqueous ammonia with KMnO₄ as an oxidant. [2] | [2] |
Here are detailed methods for two efficient routes to 3-amino-1,2,4-triazoles, adapted from research. [1]
This route is ideal for introducing different hydrazine-derived groups at the N-1 position of the triazole. [1]
This route allows for the incorporation of various amine-derived substituents on the 3-amino group. [1]
The following diagrams outline the two convergent synthetic routes and a general troubleshooting decision tree.
Synthetic Routes for 3-Amino-1,2,4-triazole Derivatives [1]
Troubleshooting Flow for Cyclization Yield Issues [1] [2]
The following table outlines the temperature conditions and outcomes for reactions involving different electrophiles, based on experimental findings [1] [2].
| Electrophile | Recommended Temperature | Reaction Outcome & Notes |
|---|---|---|
| Aromatic Isocyanates (e.g., Phenyl isocyanate) | Room Temperature (e.g., 25 °C) | Stable monoarylureido analogs formed. Yields: 30-62% [1]. |
| Aromatic Isocyanates (e.g., Phenyl isocyanate) | Reflux in Dimethoxyethane (DME) | Mixture of monoureide isomers formed. Yields were lower, and isomers required chromatographic separation [1]. |
| Benzoyl Chlorides | Room Temperature or Reflux | Monobenzoylated products formed exclusively at the 5-amino group. Yields: 50-66%. Temperature had no effect on regioselectivity [1]. |
Here are the detailed methodologies for the key reactions cited above.
Protocol 1: Reaction with Aromatic Isocyanates at Room Temperature [1]
Protocol 2: Reaction with Benzoyl Chlorides [1]
Q1: Why does my reaction with phenyl isocyanate yield a mixture of products?
Q2: Why does benzoylation consistently target the same amino group regardless of temperature?
To help visualize the decision-making process for selecting the correct reaction conditions, refer to the following workflow.
The table below summarizes the elution solvents and conditions successfully used for purifying various 3-amino-1,2,4-triazine derivatives, as reported in recent scientific literature.
| Compound Class / Context | Elution Solvent System (Ratios) | Key Experimental Notes |
|---|---|---|
| This compound core & derivatives (e.g., Sonogashira products) [1] | Ethyl acetate/Hexane (5:95 to 30:70) or Methanol/Dichloromethane (5:95) | Used for purifying compounds like 5a-d after reactions with terminal alkynes. |
| Arylureido & Benzoylated analogs [1] | Methanol/Dichloromethane (gradient from 2:98 to 10:90) | Used to isolate stable monoarylureido (9b-d) and mono-benzoylated (10a-d) compounds. |
| Isomeric triazines from bis(indolyl) precursors [2] | Information not specified in abstract; check full article for details. | Used to separate a mixture of structural isomers (4a-j and 5a-j) obtained from ring closure reaction. |
The following diagram outlines a general workflow for the synthesis and subsequent purification of this compound derivatives, based on common protocols [1] [2].
Here are answers to some specific troubleshooting questions you might encounter during your experiments.
What should I do if my product is not eluting from the column?
This usually indicates that the solvent system is not polar enough.
My product elutes too quickly, resulting in poor separation from impurities.
This means the initial solvent system is too polar.
The isolated compound is not pure enough after a single column run.
Some derivatives, especially complex ones or mixtures of isomers, require further purification.
Important Safety and Handling Notes
The table below summarizes the available quantitative and qualitative solubility data for 3-Amino-1,2,4-triazine.
| Solvent | Solubility | Condition / Note |
|---|---|---|
| DMSO | 100 mg/mL (1040.69 mM) | Requires ultrasonic treatment; solution should be used fresh due to hygroscopic DMSO impacting solubility [1]. |
| Methanol | Slightly soluble | Requires sonication [2]. |
| DMF & Acetonitrile | Information not found | Data for these specific solvents is not available in the search results. |
Here are detailed methodologies for handling this compound in the laboratory, based on the search results.
This protocol is suitable for creating a concentrated stock solution for in vitro biological assays [1].
This synthetic procedure from Organic Syntheses provides a high-purity product that can be used for solubility studies [3].
Q1: Why is my this compound not dissolving completely in DMSO? A1: Ensure you are using dry, freshly opened DMSO, as it is hygroscopic and absorbed water can significantly reduce its dissolving power. Always use sonication to facilitate the process. If problems persist, gently warming the solution (e.g., to 40-50°C) may help, but ensure the compound is stable at that temperature [1].
Q2: How should I store solutions of this compound to ensure stability? A2: Solid this compound should be stored in a sealed container in a dark, dry place at room temperature [2]. Solutions in DMSO should be aliquoted and stored at -20°C (for one month) or -80°C (for six months), protected from light. Label vials with the preparation date and concentration [1].
Q3: The compound I have is brown, but the literature describes colorless crystals. Is my product impure? A3: Commercial samples of this compound are often described as brown crystalline powder [2]. The pure, recrystallized compound is reported to form colorless crystals [3]. The brown color in your sample could indicate the presence of impurities, which might also affect solubility.
The following diagram outlines a logical workflow to address common solubility issues in the lab.
The following table summarizes the reactivity of different nucleophilic sites on the 3-amino-1,2,4-triazine ring towards electrophiles, based on experimental evidence [1].
| Site on Triazine Ring | Reactivity with Electrophiles | Outcome and Notes |
|---|---|---|
| 3-Amino Group (-NH₂) | Low reactivity; deactivated by the electron-withdrawing triazine ring. | Requires a highly "strong" electrophile to react. Often not the preferred site [1]. |
| Ring Nitrogen at N-4 Position | High reactivity and favored site. | Benzoyl chlorides alkylate here irrespective of temperature. Phenyl isocyanates also react here at room temperature [1]. |
| Ring Nitrogen at N-2 Position? | Not observed as a major product. | The experimental data does not report significant alkylation at the N-1 or N-2 positions under the conditions studied [1]. |
Since direct N-1/N-2 alkylation is difficult, the following strategies allow for controlled functionalization at specific sites.
This protocol describes how to selectively add a benzoyl group to the ring nitrogen at the N-4 position [1].
This protocol is for synthesizing stable monoarylureido analogs at the N-4 position [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield of desired alkylated product | Incorrect temperature; side reactions. | For ureido formation, ensure the reaction is performed at room temperature, not under reflux [1]. |
| No reaction occurs | Electrophile is not strong enough. | The 3-amino group is deactivated. Use a more reactive electrophile or target the more reactive ring N-4 position instead [1]. |
| Obtaining a mixture of products | Lack of regioselectivity; multiple sites are reacting. | Fine-tune your electrophile and reaction conditions (temperature, solvent) to favor one site. The N-4 position is generally the most nucleophilic ring nitrogen [1]. |
This diagram outlines the experimental decision-making process for functionalizing this compound based on your target product.
Q1: What is the function of 3-AT in a HIS3 reporter gene assay? 3-Amino-1,2,4-triazole (3-AT) is a competitive inhibitor of the HIS3 gene product (imidazoleglycerol-phosphate dehydratase). In reporter assays, it is used to suppress background growth caused by leaky expression of the HIS3 reporter, thereby increasing the stringency of the selection and allowing you to identify true positive signals [1] [2].
Q2: My yeast shows no growth even without 3-AT. What could be wrong? This suggests a fundamental issue with the assay system itself. Please refer to the troubleshooting table below, specifically the points under "No growth on selective medium."
Q3: I observe high background growth even with 3-AT. What should I do? This is a common issue typically resolved by titrating the 3-AT concentration to a higher level. Please follow the optimization protocol detailed in the following section.
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Excessive background growth | Leaky HIS3 reporter expression; 3-AT concentration too low [1] [2] | Titrate and increase 3-AT concentration [1]; Include a no-bait control to determine baseline leakiness [3] |
| No growth on selective medium | Low transfection efficiency; Low promoter/reporter activity; Bait protein toxicity [4] [3] | Verify plasmid DNA quality; Use low-passage, actively dividing cells; Confirm promoter activity with a positive control [4] |
| Weak or variable signal | Weak protein-protein interaction; Suboptimal 3-AT concentration [1] [5] | Titrate 3-AT to find level that suppresses background but allows true positive growth [1]; Use a quantitative reporter (e.g., NanoLuc) [5] |
A critical step for a successful HIS3 assay is empirically determining the correct 3-AT concentration for your specific bait-prey combination, as background leakiness can vary [1] [3].
Principle: The goal is to find the lowest concentration of 3-AT that completely suppresses the growth of negative controls (e.g., yeast with non-interacting proteins or empty prey vector), while still allowing robust growth of known positive controls.
Materials:
Procedure:
The logic for determining the optimal concentration is summarized in the following workflow:
erg6Δ can increase membrane permeability and make cells more sensitive to small molecules like 3-AT, which can improve the dynamic range of your screen [1].
Here are answers to common problems you might encounter when performing TLC analysis [1] [2].
| Problem & Phenomenon | Possible Causes | Recommended Solutions |
|---|---|---|
| No Spots Visible [1]: Applied spots not visible after development. | Sample overloaded; compound not UV-active; solvent level too high; low concentration [1] [2]. | Concentrate sample (spot multiple times, dry between applications) [1] [2]; try alternative visualization (e.g., chemical stain) [2]; ensure solvent level is below spotting line [1] [2]. |
| Spot Streaking [2]: Compounds run as elongated streaks instead of round spots. | Sample overloaded; inappropriate mobile phase polarity for compound (too polar for acid/base-sensitive compounds) [2]. | Dilute sample solution [2]; for base-sensitive compounds: add acid (e.g., 0.1-2.0% acetic acid) to mobile phase [2]; for acid-sensitive compounds: add base (e.g., 0.1-2.0% triethylamine) [2]. |
| Unexpected Spots [1]: Spots appear that don't match expected compounds. | Accidental contamination of TLC plate surface; decomposition of sample; reused solvent system [1]. | Avoid touching plate surface; handle with care; always use fresh solvent system [1]. |
| Poor Separation [2]: All compounds run near the solvent front or baseline. | Near solvent front: Mobile phase too polar [2]. Near baseline: Mobile phase not polar enough [2]. | Adjust mobile phase polarity: decrease polar solvent proportion (if near front) or increase it (if near baseline) [2]; consider different stationary phase (e.g., C18 for reversed-phase) [2]. |
| Uneven Solvent Front [1]: Solvent front runs crookedly. | Uneven TLC slurry thickness; plate touching chamber sides or filter paper [1]. | Ensure TLC plate is even and properly placed in chamber without touching sides [1]. |
Since 3-amino-1,2,4-triazines may not be UV-active, chemical stains are often essential. The table below lists common stains and their applications [2].
| Stain / Method | Best For Compounds / Functional Groups | Notes & Procedure |
|---|---|---|
| UV Light | Conjugated compounds, aromatic rings. | Non-destructive; use pencil to trace spots immediately [2]. |
| Iodine Vapor | Unsaturated & aromatic compounds. | Place plate in iodine-saturated chamber; spots appear brown; temporary stain, record quickly [2]. |
| Phosphomolybdic Acid (PMA) | Universal stain for most functional groups. | Dip plate in 10% PMA/ethanol; strong heat required; spots appear as shades of green [2]. |
| Vanillin | Steroids, higher alcohols, phenols. | Dip plate in stain (15g vanillin, 250mL EtOH, 2.5mL H₂SO₄); heat gently; produces wide color range [2]. |
| Potassium Permanganate | Oxidizable groups (alkenes, alkynes, alcohols, amines). | Dip plate in KMnO₄ solution; spots appear yellow on pink/purple background; may require heating for some compounds [2]. |
| Ninhydrin | Amino acids, primary amines. | Dip plate in ninhydrin solution; gentle heating produces colored spots [2]. |
For reliable and reproducible results, especially for content determination, method validation is critical. The following parameters should be assessed according to ICH guidelines [3] [4].
For a clear overview, here is a logical workflow for troubleshooting and optimizing your TLC experiments, integrating the information from the guides above.
The following table summarizes stability information for several triazine derivatives from recent studies. You can use this as a reference for handling similar compounds.
| Compound Name/Class | Reported Stability Characteristics | Experimental Context / Implied Handling |
|---|---|---|
| 3-amino-1,2,4-triazine-based library [1] | Stable under in vitro and in vivo assay conditions. | Implied stability at room temperature for short-term biochemical and cell-based studies [1]. |
| Fused triazole-triazine (TFX) [2] | Excellent thermal stability (decomposition peak at 300.3 °C). | Suggests high thermal robustness. Standard laboratory storage conditions are likely sufficient [2]. |
| Triazine Herbicides (e.g., Atrazine) [3] | Relatively stable in the environment (soil half-life up to 6 months). Degrades under UV light and high temperatures (40°C) [3]. | UV light and elevated temperatures are key degradation factors. Store in a cool, dark place [3]. |
For critical applications, you should empirically determine the stability of your specific compound. The diagram below outlines a general workflow for conducting a stability study.
Methodology Details:
Q1: What is the best way to store this compound long-term if no specific data is available?
Q2: How can I tell if my triazine compound has degraded?
Q3: My compound precipitated out of solution during a biological assay. What should I do?
A prominent method for creating 3-amino-1,2,4-triazine-based libraries, particularly for pharmaceutical research, involves a ring-closure reaction [1]. The key is the careful reaction of a 1,2-dione intermediate with aminoguanidine bicarbonate in refluxing n-butanol [1].
The table below summarizes the critical parameters to minimize byproducts in this synthesis:
| Parameter | Specification | Purpose & Rationale |
|---|---|---|
| Reagent | Aminoguanidine bicarbonate [1] | Acts as the source of the triazine ring's nitrogen atoms. |
| Solvent | n-Butanol [1] | Serves as the refluxing solvent for the ring-closure reaction. |
| Temperature | Reflux temperature [1] | Provides the necessary energy for cyclization. Precise control is vital. |
| Key Challenge | Formation of isomeric triazine byproducts [1] | The reaction can produce a mixture of the desired isomer and other, undesired triazine isomers. |
This synthetic workflow can be visualized as follows:
Based on the literature, here is a detailed methodology for the key synthesis step [1]:
> Note: The yields of the desired vs. isomeric products vary significantly with the specific substituents on the starting dione. Always confirm the structure of the final product using NMR and mass spectrometry [1].
Beyond the specific synthesis above, here are general strategies applicable to various triazine reactions to minimize byproducts.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield / High Byproducts | Impure or degraded starting materials. | Source high-purity materials; use fresh reagents. |
| Formation of multiple isomers | Lack of reaction selectivity. | Fine-tune temperature, solvent, and catalyst [1]. |
| Unwanted polymerizations/side reactions | Overly reactive intermediates or high temp. | Use lower temperatures or controlled addition. |
| Difficulty in purification | Similar polarity of product and byproducts. | Develop a multi-solvent recrystallization system or optimized chromatographic methods [1]. |
The following logical framework outlines a systematic approach to troubleshooting byproduct formation:
The table below consolidates the quantitative data from recent studies on two related series of 1,2,4-triazine derivatives [1] [2].
| Compound | IC₅₀ (PDK1) ± S.D. (µM) | PDK Isoform Selectivity (Inhibition at 1.5 µM) | Cytotoxic Activity (KRAS-mutant PDAC PSN-1 cells) |
|---|---|---|---|
| 4a | 0.30 ± 0.10 [2] | Preferential inhibition of PDK1 and PDK4 over PDK2 and PDK3 [2]. | Data is presented for the compound series, showing effectiveness in 2D and 3D cell models, with particular selectivity against KRAS-mutant cells [1]. |
| 4d | 0.04 ± 0.01 [2] | Near-total (∼100%) inhibition of PDK1 and PDK4 [2]. | |
| 5i | 0.33 ± 0.10 [1] | Potent and subtype-selective PDK1 inhibitor [1]. | |
| DCA (Reference) | Ineffective at 100 mg/kg in vivo [1] | N/A | Weak anticancer activity [1]. |
The identified studies employed a combination of computational and experimental methods to validate the triazine derivatives.
The following diagram illustrates the role of PDK1 in cancer cell metabolism, which is the therapeutic target of the discussed compounds.
The search results confirm that 3-amino-1,2,4-triazine derivatives are a promising class of selective PDK1 inhibitors with demonstrated therapeutic potential, especially in highly aggressive pancreatic ductal adenocarcinoma [1].
The table below consolidates key experimental data for several potent 3-amino-1,2,4-triazine derivatives from recent studies.
| Compound | Target PDK Isoform | IC₅₀ / Inhibition at 1.5 µM | Cellular Anti-proliferative Activity | Citation |
|---|---|---|---|---|
| 5i | PDK1 | IC₅₀ = 60 nM [1] | Effective at low micromolar doses in KRAS-mutant pancreatic cancer cells [2] [3] | |
| 5j | PDK1 | IC₅₀ = 40 nM [1] | Effective at low micromolar doses in KRAS-mutant pancreatic cancer cells [1] | |
| 5k, 5l, 5w, 6h, 6j, 6s | PDK1 | ~100% inhibition at 1.5 µM [2] [3] | Induce cancer cell death at low micromolar doses [2] [3] | |
| 4d, 4f, 4h, 5d, 5f, 5h, 5j | PDK1 & PDK4 | ~100% inhibition at 1.5 µM; IC₅₀ values from 0.04 to 0.33 µM for PDK1 [4] | Reduce cell growth in KRAS-wild-type and KRAS-mutant PDAC cell lines [4] | |
| Compound 1 (from virtual screening) | PDK1, PDK2, PDK3 | IC₅₀ = 109.3 nM (PDK1), 135.8 nM (PDK2), 458.7 nM (PDK3) [1] | Inhibits A549 cell proliferation (IC₅₀ = 10.7 µM); induces apoptosis [1] | |
| Reference: GSK2334470 | PDPK1 (a different kinase also abbreviated as PDK1) | IC₅₀ = 10 nM (in cell-free assay) [5] | IC₅₀ = 18 µM (K562 cells) and 0.35 µM (OCI-AML2 cells) [5] |
The experimental data in the table above were primarily generated using the following standardized methodologies:
The following diagram illustrates the metabolic pathway targeted by this compound inhibitors and their mechanism of action.
The table below summarizes key NMR spectroscopic data for 3-amino-1,2,4-triazine derivatives, collated from recent scientific studies.
| Compound Description | ¹H NMR Chemical Shifts (δ, ppm) and Key Features | ¹³C NMR Insights | Source / Solvent |
|---|---|---|---|
| Arylureido derivative (9) [1] | Two NH protons: 9.72 & 11.57 ppm | --- | DMSO-d₆ [1] |
| Arylureido derivative (9a) [1] | Two NH protons: 9.99 & 10.43 ppm | --- | DMSO-d₆ [1] |
| Arylureido derivative (9b) [1] | --- | Position confirmed by HMBC (H-6 correlated with C-5 & urea CO) | DMSO-d₆ [1] |
| Bis-indolyl derivative (1c) [2] | Aromatic region: 7.35-8.85 ppm; Aliphatic H: 4.25 (d, H-6), 5.50 (d, H-5) | --- | CDCl₃ [2] |
| This compound core [3] | CAS 1120-99-6 (Full spectrum available on supplier sites) | --- | --- |
Here are detailed methodologies for key experiments cited in the literature.
While specific data for the core structure is absent, a standard experimental protocol for such compounds involves:
This compound derivatives have been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), showing promise for treating aggressive cancers like pancreatic ductal adenocarcinoma (PDAC) [4] [5] [6]. The diagram below illustrates their role in modulating cancer cell metabolism.
Diagram Title: Triazine Derivatives Target Cancer Metabolism
The following table summarizes the thermal stability and decomposition characteristics of several triazine-based compounds, which can serve as a useful reference.
| Compound Description | Thermal Decomposition Temperature (°C) | Key Findings & Volatile Decomposition Products | Source / Context |
|---|---|---|---|
| Annelated asymmetrical triazines (Anticancer drug candidates) | ~220 - 280 (onset in N₂) | High thermal stability. Pyrolysis releases: NH₃, HNCO, HCN, CO, CO₂, H₂O, NO₂, aromatic amines, alkenes. [1] [2] | Experimental study on novel pharmaceuticals |
| 1H-1,2,4-triazole (1Htri) | 300 - 342 (first stage) | Decomposition occurs in multiple stages. Electron-donating substituents (–NH₂, –CH₃) lower the onset temperature. [3] | Theoretical study on thermal decomposition mechanisms |
| 3-amino-1H-1,2,4-triazole (1Htri-NH₂) | 218 | The amino group reduces thermal stability compared to the unsubstituted triazole. [3] | Theoretical study on thermal decomposition mechanisms |
| 4-Amino-6,8-dinitrobenzo-triazine 2-oxide (1) | 311 | High thermal stability for an energetic material. Decomposition temperature decreased after further amination. [4] | Study on heat-resistant energetic materials |
| 4,5-Diamino-6,8-dinitrobenzo-triazine 2-oxide (2) | 285 | Introduction of a second C–NH₂ group adjacent to C–NO₂ lowered the decomposition temperature, contrary to the common assumption that this pairing enhances stability. [4] | Study on heat-resistant energetic materials |
Based on the methodologies from the search results, here are detailed protocols you can adapt for characterizing 3-amino-1,2,4-triazine.
This technique measures mass loss and calorimetric changes simultaneously.
Coupling thermal analyzers to gas analyzers identifies the volatile products released during decomposition, which is crucial for understanding the mechanism.
The workflow for a coupled TG-FTIR-QMS experiment can be visualized as follows:
These compounds primarily exert antitumor effects by targeting and inhibiting specific enzymes crucial for cancer cell survival and proliferation.
The table below summarizes the in vitro cytotoxic activity of selected this compound derivatives across various human cancer cell lines.
| Compound | Cancer Cell Line (Type) | In Vitro Efficacy (IC₅₀) | Primary Proposed Mechanism |
|---|---|---|---|
| 5i [2] [3] | PSN-1 (Pancreatic, KRAS-mutant) | < 1 µM (low micromolar) | PDK1/4 inhibition |
| 5i [2] [3] | BxPC-3 (Pancreatic, KRAS-wild type) | < 1 µM (low micromolar) | PDK1/4 inhibition |
| 4d, 4f, 4h, 5d, 5f, 5h, 5j [1] | PDK1 Enzyme | 0.04 - 0.33 µM | Direct PDK1 inhibition |
| 9l [5] | MGC-803 (Gastric) | 0.41 µM | ROS induction, ERK inhibition |
| 9l [5] | HCT-116 (Colorectal) | 0.43 µM | ROS induction, ERK inhibition |
| MM124 / MM125 [4] | Panel of various cancer lines | Median IC₅₀ = 0.35 µM | DNA interaction, oxidative stress |
Promising in vitro results have been validated in preliminary in vivo studies, which are critical for assessing a compound's therapeutic potential in a whole organism.
The following diagram illustrates the primary antitumor mechanism and the journey from in vitro discovery to in vivo validation for these compounds.
To help you interpret and potentially benchmark the data, here are summaries of the key experimental methodologies used in the cited research.
In Vitro Cytotoxicity Assays:
In Vivo Efficacy Models:
The collective data indicates that this compound is a highly promising scaffold for developing novel anticancer agents.
Future research will likely focus on further optimizing the chemical structure to enhance potency and pharmacokinetic properties, conducting more extensive in vivo toxicological studies, and exploring their efficacy in other cancer types and in combination with existing therapies [1] [2].
The 3-amino-1,2,4-triazine scaffold demonstrates versatile activity depending on its substitution pattern. Key applications include targeting Pyruvate Dehydrogenase Kinases (PDKs) for cancer therapy and G-Protein Coupled Receptor 84 (GPR84) for inflammatory conditions.
Table 1: Key Biological Targets and Activity of this compound Derivatives
| Biological Target | Therapeutic Area | Core Substituents & Rationale | Exemplary Compound & Activity | Key SAR Insights |
|---|
| PDK1/4 [1] [2] | Cancer (e.g., Pancreatic ductal adenocarcinoma) | • 5- and 6- positions: Often decorated with bis-indole or bulky aromatic groups to mimic natural products and fit the ATP-binding site. • 3-position: Amino group. | Compound 5i [1]:
The biological data in the comparison tables are derived from standardized experimental protocols. Here are the detailed methodologies for the key assays cited.
Table 2: Summary of Key Experimental Protocols
| Assay Type | Protocol Description | Application in SAR Studies |
|---|
| Enzyme Inhibition (Kinase) [1] [2] | • Method: ADPGlo Kinase Assay (Promega). • Procedure: PDK isoforms incubated with test compounds (e.g., 1.5 µM) for 30 minutes at room temperature. • Measurement: Luminescence signal quantifies ATP consumption; lower signal indicates stronger inhibition. | Used to determine inhibition percentage and IC~50~ values, establishing potency and isoform selectivity of triazine derivatives [1] [2]. | | Cellular Antiproliferative Activity [1] [2] | • Cell Models: 2D and 3D cultures of cancer cell lines (e.g., KRAS-mutant pancreatic PSN-1 cells). • Assay: MTT or similar cell viability assay after compound treatment (e.g., 72 hours). • Output: Determination of IC~50~ values (concentration that inhibits 50% of cell growth). | Confirms the ability of active enzyme inhibitors to translate efficacy to cellular models, crucial for prioritizing lead compounds [1]. | | Molecular Docking [3] [2] | • Model: Uses a protein structure model (e.g., AlphaFold-predicted structure for GPR84). • Software: Docking programs to predict ligand binding pose and key interactions (H-bonds, π-π stacking). | Elucidates the binding mode of triazine derivatives at the atomic level, providing a rational basis for SAR and guiding further structural optimization [3]. |
For targets like PDK in cancer, the mechanism of action involves disrupting cancer cell metabolism. The following diagram illustrates the workflow from target identification to lead optimization for this compound-based PDK inhibitors.
The superior profile of 3-amino-1,2,4-triazine derivatives is supported by robust experimental evidence.
Researchers used the ADPGlo Kinase Assay to evaluate the inhibitors. This method measures kinase activity by quantifying the amount of ADP produced after an enzymatic reaction [1] [2]. The workflow is as follows:
Using this assay, multiple triazine derivatives demonstrated potent effects. The table below shows IC₅₀ values for PDK1 inhibition, which are concentrations that cause 50% enzyme inhibition [1]:
| Compound | IC₅₀ (μM) for PDK1 |
|---|---|
| 4d | 0.04 |
| 4f | 0.05 |
| 4h | 0.05 |
| 5d | 0.06 |
| 5f | 0.06 |
| 5h | 0.06 |
| 5j | 0.06 |
The biological activity of these compounds was validated through a multi-step workflow in pancreatic cancer models [1] [2] [3]:
Key findings from this workflow include:
Irritant